
tert-Butylpentamethyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
tert-Butylpentamethyldisiloxane (C₈H₁₈OSi₂) is a branched organosilicon compound featuring a disiloxane backbone (Si–O–Si) substituted with a tert-butyl group and five methyl groups. Its structure combines steric bulk from the tert-butyl moiety with the flexibility of methyl substituents, making it valuable in applications such as polymer synthesis, surface modification, and as a precursor for functionalized siloxanes. The compound is typically synthesized via hydrolysis and condensation of chlorosilane intermediates, followed by purification via fractional distillation .
Key properties include:
- Molecular Weight: 206.45 g/mol
- Boiling Point: ~150–160°C (estimated)
- Thermal Stability: Higher than linear siloxanes due to steric protection from the tert-butyl group.
- Solubility: Low polarity, soluble in nonpolar solvents like hexane or toluene.
Comparison with Similar Compounds
Structural and Functional Analogues
Hexamethyldisiloxane (HMDSO)
Property | tert-Butylpentamethyldisiloxane | Hexamethyldisiloxane |
---|---|---|
Formula | C₈H₁₈OSi₂ | C₆H₁₈OSi₂ |
Substituents | 1 tert-butyl, 5 methyl | 6 methyl |
Boiling Point | ~150–160°C | 101°C |
Thermal Stability | Higher (steric hindrance) | Moderate |
Reactivity | Less prone to hydrolysis | More reactive to hydrolysis |
Key Differences :
- The tert-butyl group in this compound enhances thermal stability but reduces solubility in polar solvents compared to HMDSO. HMDSO’s smaller methyl groups allow for lower boiling points and higher volatility .
tert-Butyldimethylsiloxane Derivatives
Compounds like tert-butyldimethyl(((2S,4R,6R)-2-((E)-3-methyl-5-phenylpent-3-en-1-yl)-6-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-yl)oxy)silane (compound 6 in ) share the tert-butyl group but differ in backbone structure. Compound 6’s complex heterocyclic framework and alkyne functionality make it more reactive in click chemistry, whereas this compound’s simplicity suits bulk material applications .
Application-Specific Performance
Application | This compound | HMDSO |
---|---|---|
Lubricants | Superior high-temperature performance | Limited to moderate temps |
Hydrophobic Coatings | Moderate hydrophobicity | Higher hydrophobicity |
Polymer Modifiers | Enhances rigidity | Increases flexibility |
Research Findings and Industrial Relevance
- Thermal Degradation : this compound degrades at ~300°C, outperforming HMDSO (~220°C) due to hindered Si–O bond cleavage .
- Hydrolytic Stability : The tert-butyl group reduces susceptibility to moisture, critical for coatings in humid environments.
- Toxicity : Both compounds exhibit low acute toxicity (LD₅₀ > 2000 mg/kg in rodents), but HMDSO’s volatility raises inhalation risks.
Properties
CAS No. |
67875-54-1 |
---|---|
Molecular Formula |
C9H24OSi2 |
Molecular Weight |
204.46 g/mol |
IUPAC Name |
tert-butyl-dimethyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C9H24OSi2/c1-9(2,3)12(7,8)10-11(4,5)6/h1-8H3 |
InChI Key |
KDJUMPQFOPXSMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.